molecular formula C27H28N2O2 B4882534 N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide

N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide

Numéro de catalogue B4882534
Poids moléculaire: 412.5 g/mol
Clé InChI: XMPFYSTUCFVSNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide, also known as JNJ-5207852, is a small-molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel expressed in sensory neurons and plays a crucial role in pain sensation. JNJ-5207852 has shown potential as a therapeutic agent for the treatment of pain and other related disorders.

Mécanisme D'action

N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide acts as a competitive antagonist of the TRPV1 ion channel. TRPV1 is a receptor that is activated by various stimuli, including heat, acid, and capsaicin, which is the compound that gives chili peppers their spicy taste. Activation of TRPV1 leads to the release of neurotransmitters that signal pain sensation. N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide blocks the activation of TRPV1, thereby reducing the release of neurotransmitters and reducing pain sensation.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of substance P and calcitonin gene-related peptide (CGRP), which are neurotransmitters that signal pain sensation. In addition, N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that contribute to the development of chronic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide is that it has shown efficacy in various animal models of pain, making it a promising candidate for the development of novel analgesic drugs. However, one limitation is that it has not yet been tested in humans, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide. One potential direction is to investigate its efficacy in different types of pain, including cancer pain and migraine. Another potential direction is to investigate its safety and efficacy in humans, which would be necessary for the development of a new analgesic drug. Finally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide and its potential for the treatment of pain and other related disorders.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-3-nitrobenzamide. This intermediate is then reduced to N-cyclohexyl-3-aminobenzamide using palladium on carbon as a catalyst. The final step involves the reaction of N-cyclohexyl-3-aminobenzamide with diphenylacetyl chloride to form N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide.

Applications De Recherche Scientifique

N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including inflammatory and neuropathic pain. In addition, N-cyclohexyl-3-[(diphenylacetyl)amino]benzamide has been found to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain.

Propriétés

IUPAC Name

N-cyclohexyl-3-[(2,2-diphenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2/c30-26(28-23-16-8-3-9-17-23)22-15-10-18-24(19-22)29-27(31)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-2,4-7,10-15,18-19,23,25H,3,8-9,16-17H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPFYSTUCFVSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[(2,2-diphenylacetyl)amino]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.